molecular formula C10H15N3O2 B2872063 4-[4-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one CAS No. 1603127-91-8

4-[4-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one

Katalognummer B2872063
CAS-Nummer: 1603127-91-8
Molekulargewicht: 209.249
InChI-Schlüssel: VERUSCLTQKZFIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the molecular structure, vibrational spectra, NBO and UV-spectral analysis of 4-Hydroxypiperidine have been studied . The InChI code for “4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile” is 1S/C13H16N2O/c14-9-11-1-3-13 (4-2-11)15-7-5-12 (10-16)6-8-15/h1-4,12,16H,5-8,10H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile” has a molecular weight of 216.28 and a melting point of 149 - 151 . “4- { [4- (hydroxymethyl)piperidin-1-yl]methyl}benzoic acid” has a molecular weight of 249.31 .

Wissenschaftliche Forschungsanwendungen

Crystalline Structures and Molecular Conformation

Research has explored the crystalline forms of compounds structurally related to 4-[4-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one, such as risperidone, which exhibit specific molecular conformations beneficial for understanding drug-receptor interactions and pharmaceutical formulations (Wang, Zhou, & Hu, 2006). Another study on paliperidonium nitrate highlighted how specific ring conformations contribute to the compound's stability and interactions within a crystal lattice (Ge & Luo, 2012).

Synthetic Methods and Chemical Reactions

Advancements in synthetic chemistry have led to efficient methods for producing pyrimidine imines and thiazolidinones, showing significant antibacterial activity, indicating potential therapeutic applications (Merugu, Ramesh, & Sreenivasulu, 2010). Furthermore, novel synthetic routes have been developed for dihydropyridines and pyrimidinones, which are crucial for medicinal chemistry and drug development (Vijayakumar, Karthikeyan, & Sarveswari, 2014).

Drug Metabolism and Pharmacokinetics

A comprehensive study on the metabolism of flumatinib, an antineoplastic tyrosine kinase inhibitor, highlighted the metabolic pathways and pharmacokinetic profiles of compounds containing the pyrimidin-6-one moiety, essential for optimizing drug efficacy and safety (Gong, Chen, Deng, & Zhong, 2010). Another study focused on the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase inhibitor, providing insights into the elimination pathways and metabolic stability of related compounds (Sharma, Sun, Piotrowski, Ryder, Doran, Dai, & Prakash, 2012).

Antimicrobial and Antiproliferative Activities

Compounds derived from 4-[4-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one have been evaluated for their antimicrobial properties, with some showing significant activity against a range of bacterial and fungal species, indicating potential as new antimicrobial agents (Imran, Alam, & Abida, 2016). Additionally, derivatives have been synthesized and tested for their antiproliferative effect against human cancer cell lines, with certain compounds exhibiting promising anticancer activities (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Safety and Hazards

The safety and hazards associated with similar compounds have been documented. For instance, “4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile” has hazard statements H302, H312, H332 and precautionary statements P260, P270, P280, P402 + P404 . “4- { [4- (hydroxymethyl)piperidin-1-yl]methyl}benzoic acid” has hazard statements H302, H315, H319, H335 and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name

4-[4-(hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c14-6-8-1-3-13(4-2-8)9-5-10(15)12-7-11-9/h5,7-8,14H,1-4,6H2,(H,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERUSCLTQKZFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=CC(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.